![molecular formula C12H14N2O B1276213 [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol CAS No. 934570-55-5](/img/structure/B1276213.png)
[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol
Übersicht
Beschreibung
The compound of interest, [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol, is closely related to a class of compounds that have been the subject of recent research due to their interesting chemical and physical properties. These compounds typically contain a pyrazole ring, which is a five-membered heterocycle with two nitrogen atoms, and are known for their potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related compounds has been reported using greener methods, which are advantageous due to their simplicity and environmental friendliness. For instance, the synthesis of (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone was achieved using polyethylene glycol-400 (PEG-400) and a catalytic amount of acetic acid, avoiding hazardous solvents . This approach could potentially be adapted for the synthesis of [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of pyrazole-containing compounds has been extensively studied using computational methods. Density Functional Theory (DFT) calculations have provided insights into the bond lengths, bond angles, and dihedral angles, revealing non-planar structures and specific point group symmetries . X-ray diffraction has also been employed to determine the crystal structure of such compounds, providing precise geometrical parameters . These techniques would be applicable to analyze the molecular structure of [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol.
Chemical Reactions Analysis
The reactivity of pyrazole derivatives has been explored through various computational studies. Parameters such as the molecular electrostatic potential (MEP), frontier molecular orbitals, and global chemical reactivity parameters have been calculated to predict the stability and reactivity of these molecules . These studies suggest that pyrazole-containing compounds have good stability and could participate in a range of chemical reactions, which would be relevant for [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives have been characterized using spectroscopic techniques like UV-Vis and IR spectroscopy, supported by computational methods such as TD-DFT to understand electronic properties . The solvent effects on absorption wavelengths have also been reported, indicating the influence of the environment on these compounds' properties. Such analyses would be crucial for understanding the behavior of [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol in different contexts.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A study involving derivatives of 1,3,5-trisubstituted pyrazolines, which include similar structures to [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol, demonstrated significant antimicrobial activity. These compounds were found to exhibit good activity comparable to standard drugs like ciprofloxacin and fluconazole, particularly those containing a methoxy group (Kumar et al., 2012).
Supramolecular Materials
Research on supramolecular liquid crystals containing 4-aryl-1H-pyrazole units, similar to the structure , highlighted their ability to self-assemble by hydrogen bonding, forming columnar mesophases. These compounds also displayed luminescent properties in the visible region, suggesting potential applications in materials science (Moyano et al., 2013).
Anticancer and Antitumoral Activity
A series of derivatives containing structures analogous to [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol were synthesized and tested for antiviral and antitumoral activity. Some compounds exhibited promising in vitro anticoronavirus and antitumoral activity, with the antitumoral activity attributed to the inhibition of tubulin polymerization (Jilloju et al., 2021).
Antibacterial Activity of Metal Complexes
Cu(II), Co(II), and Ni(II) complexes of ligands similar to [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol exhibited enhanced antibacterial activity compared to the free ligand. This suggests potential applications in developing antimicrobial agents (Tharmaraj et al., 2009).
Central Nervous System Depressants
Compounds structurally related to [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol were synthesized and evaluated for their central nervous system depressant activity. These compounds demonstrated potential anticonvulsant properties and a low order of acute toxicity, indicating potential as CNS depressants (Butler et al., 1984).
Synthesis of Luminescent Supramolecular Columnar Liquid Crystals
A study on the self-assembly of 4-aryl-1H-pyrazoles, closely related to the chemical , for the creation of luminescent supramolecular columnar liquid crystals, highlights a novel platform for such materials. The compounds displayed unique luminescent properties, adding value to materials science applications (Moyano et al., 2013).
Eigenschaften
IUPAC Name |
[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9-7-10(2)14(13-9)12-5-3-11(8-15)4-6-12/h3-7,15H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HROWBOXYWTWPCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407132 | |
| Record name | [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol | |
CAS RN |
934570-55-5 | |
| Record name | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934570-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



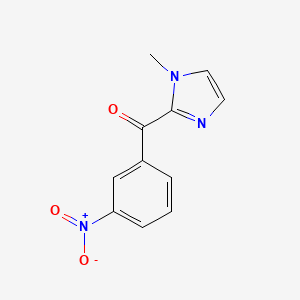
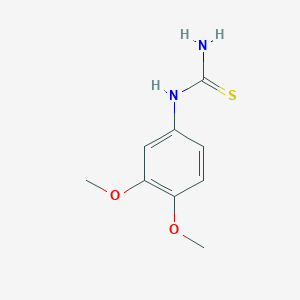
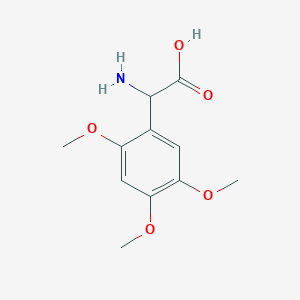
![2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol](/img/structure/B1276138.png)

![5-[(Phenylsulfonyl)methyl]-2-furoic acid](/img/structure/B1276143.png)
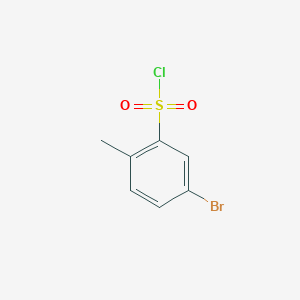
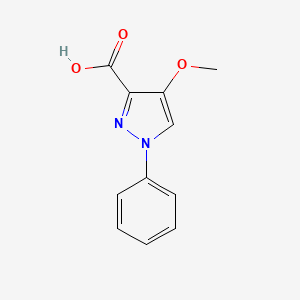
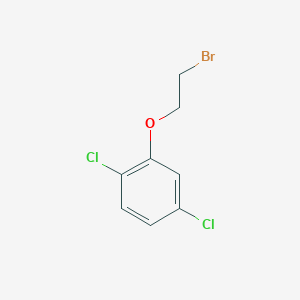
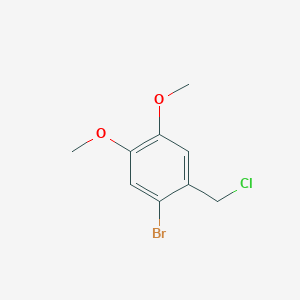
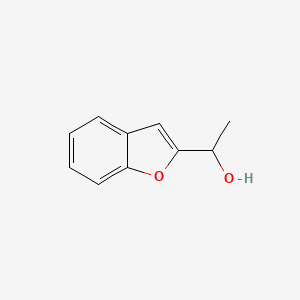

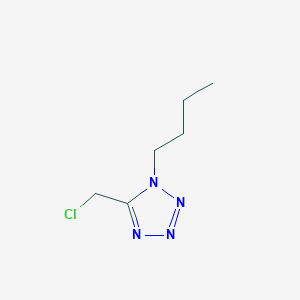
![({[(1E)-1-(1,3-benzodioxol-5-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B1276190.png)